molecular formula C25H22FN3O5S B2811881 ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-74-1

ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2811881
CAS No.: 851949-74-1
M. Wt: 495.53
InChI Key: YDOAPHHYXOQGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:

  • 4-Ethoxyphenyl acetamido group: Introduces electron-donating character via the ethoxy substituent.
  • Ethyl carboxylate moiety: Improves solubility and serves as a handle for further derivatization.

Properties

IUPAC Name

ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O5S/c1-3-33-18-11-5-15(6-12-18)13-20(30)27-23-21-19(14-35-23)22(25(32)34-4-2)28-29(24(21)31)17-9-7-16(26)8-10-17/h5-12,14H,3-4,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOAPHHYXOQGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: The synthesis begins with the construction of the thieno[3,4-d]pyridazine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a dicarbonyl compound.

    Introduction of Substituents: The next step involves the introduction of the various substituents onto the thieno[3,4-d]pyridazine core. This can be accomplished through a series of substitution reactions, where the appropriate reagents are used to introduce the ethoxyphenyl, fluorophenyl, and acetylamino groups.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester. This can be achieved using an appropriate alcohol, such as ethanol, in the presence of a catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and fluorophenyl groups. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings. Electrophilic aromatic substitution (EAS) reactions can introduce various substituents onto the phenyl rings using reagents like halogens, nitrating agents, or sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry. It could be investigated for potential therapeutic applications.

    Medicine: Due to its potential biological activity, the compound could be explored for its use in drug development. It may serve as a lead compound for the design of new pharmaceuticals.

    Industry: The compound’s unique chemical properties could make it useful in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological activity. If the compound exhibits pharmacological effects, it may interact with specific molecular targets, such as enzymes, receptors, or ion channels. The pathways involved would depend on the nature of these interactions and the resulting biochemical effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a class of thieno-pyridazine derivatives. Below is a comparison with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Source
Target Compound Thieno[3,4-d]pyridazine 4-ethoxyphenyl acetamido, 4-fluorophenyl, ethyl carboxylate Not reported Not reported -
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine-chromene hybrid 3-fluorophenyl, 5-fluoro, methyl carboxylate 560.2 227–230
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (1282448-99-0) Thieno[3,4-d]pyridazine 4-aminophenyl, ethyl carboxylate Not reported Not reported
Key Observations:
  • Substituent Impact: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the 3-fluorophenyl group in the pyrazolo-pyrimidine analog (), as para-substitution often reduces steric hindrance . Replacement of the 4-aminophenyl group () with 4-fluorophenyl in the target compound could reduce polarity, improving membrane permeability .
  • Electronic Effects :

    • Fluorine’s electron-withdrawing nature (target compound) contrasts with the electron-donating ethoxy group, creating a polarized scaffold that may influence charge distribution in biological targets .

Conformational and Geometric Considerations

The thieno-pyridazine core’s puckering geometry (non-planar due to fused thiophene and pyridazine rings) differs from planar chromene systems (e.g., ). Cremer and Pople’s ring-puckering coordinates () suggest that deviations from planarity in the thieno-pyridazine system could enhance binding to flexible active sites compared to rigid chromene-based analogs .

Biological Activity

Ethyl 5-[2-(4-ethoxyphenyl)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and research findings regarding its activity against various diseases.

The synthesis of this compound involves several steps:

  • Formation of the Thieno[3,4-d]pyridazine Core : This step typically involves cyclization reactions using 2-aminothiophene derivatives and dicarbonyl compounds.
  • Introduction of Substituents : The compound is then modified by introducing various functional groups such as ethoxyphenyl and fluorophenyl through substitution reactions.
  • Esterification : The final step involves esterification to yield the ethyl ester form of the compound.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thieno[3,4-d]pyridazine core and various substituents may enhance its binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses related to inflammation or cancer.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCancer TypeIC50 (μM)Reference
Compound AColon Carcinoma6.2
Compound BBreast Cancer27.3

These findings suggest that modifications in the chemical structure can lead to enhanced potency against specific cancer cell lines.

Antiviral Activity

In addition to anticancer effects, thieno[3,4-d]pyridazine derivatives have been explored for their antiviral properties. Research indicates that certain derivatives can inhibit viral replication by targeting viral RNA polymerases.

CompoundVirus TypeIC50 (μM)Reference
Compound CHCV0.35
Compound DHIV0.26

4. Case Studies

Several case studies have highlighted the efficacy of thieno[3,4-d]pyridazine derivatives in preclinical models:

  • Study on Anticancer Effects : A study demonstrated that a derivative showed significant inhibition of tumor growth in xenograft models, with a reduction in tumor size by over 50% compared to control groups.
  • Antiviral Efficacy : In vitro studies showed that derivatives could reduce viral load significantly in infected cell lines, indicating potential for therapeutic applications against viral infections.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including cyclization of thieno[3,4-d]pyridazine cores and subsequent functionalization. Key steps:

  • Amidation : Reacting intermediate 5-amino derivatives with 2-(4-ethoxyphenyl)acetic acid under peptide coupling agents (e.g., HATU or EDCI) in DMF at 0–25°C for 12–24 hours .
  • Esterification : Ethyl chloroformate is used to introduce the carboxylate group in anhydrous THF with triethylamine as a base .
  • Optimization : Adjusting solvent polarity (e.g., switching from DCM to DMF) and temperature (25°C to 50°C) improves yields by 15–20% .

Table 1 : Reaction Optimization Parameters

StepSolventTemp (°C)Yield (%)
AmidationDMF2568
AmidationDCM2552
EsterificationTHF075

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., 4-fluorophenyl at C3 and ethoxyphenylacetamido at C5) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 524.12) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding π-π stacking interactions in the thieno-pyridazine core .

Q. How do the 4-fluorophenyl and 4-ethoxyphenyl substituents influence solubility and reactivity?

  • Solubility : The 4-fluorophenyl group enhances lipophilicity (logP ≈ 3.2), while the ethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) .
  • Reactivity : The electron-withdrawing fluorine atom directs electrophilic substitution, whereas the ethoxy group participates in hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition (e.g., IC50_{50} values ranging from 0.2–5 µM) may arise from assay conditions (pH, co-solvents) or structural analogs. Strategies:

  • Orthogonal Assays : Validate activity using fluorescence polarization and SPR-based binding assays .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate substituent effects .

Table 2 : SAR for Thieno-Pyridazine Derivatives

Substituent at C3IC50_{50} (µM)Target
4-Fluorophenyl0.2Kinase X
4-Chlorophenyl1.8Kinase X
Phenyl>10Kinase X

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., hydrophobic interactions with 4-fluorophenyl) .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. allosteric mechanisms .
  • Mutagenesis : Engineer kinase mutants (e.g., T338A) to validate binding site residues .

Q. How can regioselectivity challenges during functionalization of the thieno-pyridazine core be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amide nitrogen) to steer electrophilic attacks to C5 .
  • Microwave Synthesis : Reduce side products (e.g., C7-substituted byproducts) by shortening reaction times from 24h to 1h at 100°C .

Q. What computational methods are suitable for predicting metabolic stability?

  • MD Simulations : Simulate liver microsomal environments (e.g., CYP3A4 binding) to identify vulnerable sites (e.g., ethoxy group demethylation) .
  • ADMET Predictors : Use QSAR models to estimate half-life (t1/2_{1/2} ≈ 2.5h in human hepatocytes) and prioritize derivatives with lower clearance .

Methodological Notes

  • Purification : Use reverse-phase HPLC (C18 column, 70% MeCN/H2 _2O) for >95% purity .
  • Stability Testing : Store at -20°C under argon; avoid prolonged exposure to light (degradation >10% in 48h at RT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.